![molecular formula C24H26N6O4S B1228776 N-[4-[cyano-[3-[2-(4-morpholinyl)ethylamino]-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide](/img/structure/B1228776.png)
N-[4-[cyano-[3-[2-(4-morpholinyl)ethylamino]-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[cyano-[3-[2-(4-morpholinyl)ethylamino]-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide is a quinoxaline derivative.
Scientific Research Applications
Chemical Reactions and Structural Aspects
- 2-Quinoxalinyl thiocyanate, a compound structurally related to the queried chemical, possesses electrophilic sites for nucleophilic attack, leading to diverse reactions with amines and other nucleophiles, indicative of the complex chemistry of quinoxaline derivatives (Iijima & Kyo, 1989).
- The structural aspects of certain amide-containing isoquinoline derivatives show that these compounds form crystalline salts and host–guest complexes, indicating potential applications in crystal engineering and fluorescence studies (Karmakar, Sarma, & Baruah, 2007).
Synthesis of Key Intermediates
- A novel route for synthesizing N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate for selective EGFR kinase inhibitors, underscores the importance of quinoline derivatives in medicinal chemistry (Jiang et al., 2011).
Anticancer Potential
- Sulfonamide derivatives with morpholinophenyl moieties, structurally related to the queried chemical, have demonstrated in vitro anticancer activity, suggesting potential applications in cancer therapy (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antiviral and Neuroprotective Applications
- A novel anilidoquinoline derivative, structurally similar to the compound , showed significant antiviral and antiapoptotic effects in vitro, suggesting applications in treating viral infections like Japanese encephalitis (Ghosh et al., 2008).
Anti-proliferation Activities
- Novel cyano oximino sulfonate derivatives, including those with morpholinyl chains, demonstrated anti-proliferation effects on mouse fibroblast cells, highlighting their potential in cancer research (El‐Faham et al., 2014).
Antimicrobial and Anti-Inflammatory Properties
- Isoxazole-based heterocycles synthesized from 2-cyano-N-(4-{[(5-methylisoxazol3-yl)amino]sulfonyl}phenyl)acetamide exhibited promising antimicrobial, anti-inflammatory, and analgesic activities, suggesting potential pharmaceutical applications (Darwish, Atia, & Farag, 2014).
properties
Molecular Formula |
C24H26N6O4S |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-[4-[cyano-[3-(2-morpholin-4-ylethylamino)quinoxalin-2-yl]methyl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C24H26N6O4S/c1-17(31)27-18-6-8-19(9-7-18)35(32,33)22(16-25)23-24(26-10-11-30-12-14-34-15-13-30)29-21-5-3-2-4-20(21)28-23/h2-9,22H,10-15H2,1H3,(H,26,29)(H,27,31) |
InChI Key |
AGLRVQFITFFTRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2NCCN4CCOCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



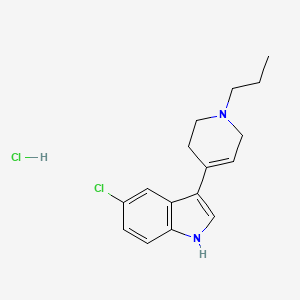
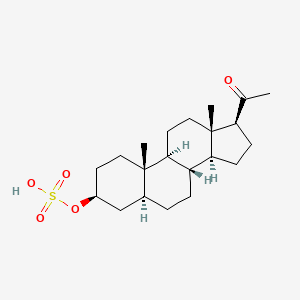

![(2S,3R,4S,5R,6S)-2-[[(6aR,10aR)-9-methyl-6a,10a-dihydro-6H-benzo[c]chromen-1-yl]oxy]-6-(1-hydroxy-1-methoxyethyl)-4-pentyloxane-3,4,5-triol](/img/structure/B1228702.png)
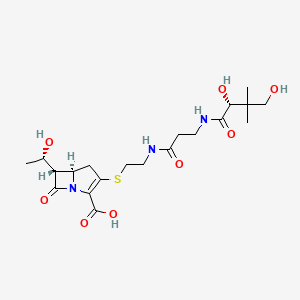
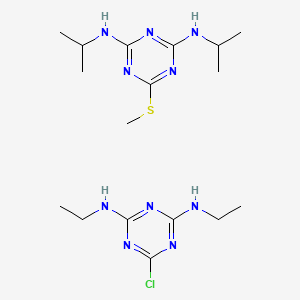
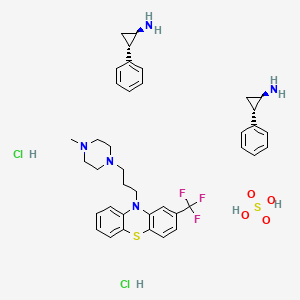
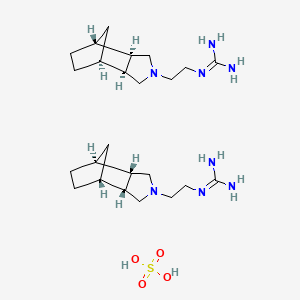

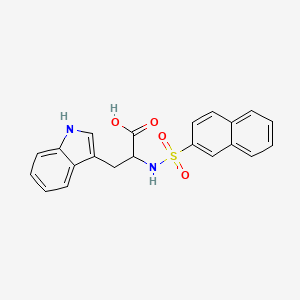
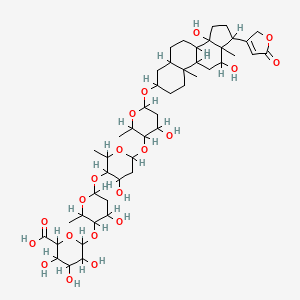
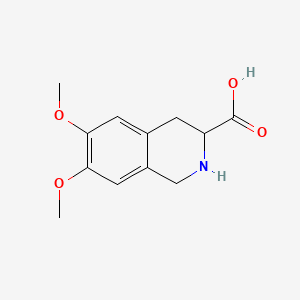
![1-[3-Methyl-1-[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]butyl]-4-phenylpiperazine](/img/structure/B1228717.png)
![2-[[5-(4-Fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone](/img/structure/B1228718.png)